Methyl 2-(azetidin-3-ylidene)acetate;4-methylbenzenesulfonic acid
Description
Methyl 2-(azetidin-3-ylidene)acetate;4-methylbenzenesulfonic acid is a hybrid compound comprising two distinct moieties:
- Methyl 2-(azetidin-3-ylidene)acetate: A four-membered azetidine ring fused with an unsaturated ester group. This structure is pivotal in pharmaceutical intermediates, particularly for kinase inhibitors like baricitinib .
- 4-Methylbenzenesulfonic acid (p-toluenesulfonic acid): A strong organic acid widely used as a counterion to enhance solubility and stability of cationic species .
The combination likely forms a salt or co-crystal, leveraging the sulfonic acid’s protonating capacity to stabilize the azetidine derivative. This compound is synthesized via methods such as aza-Michael addition or nucleophilic substitution, often employing bases like DBU to minimize ester cleavage .
Properties
Molecular Formula |
C13H17NO5S |
|---|---|
Molecular Weight |
299.34 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-ylidene)acetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-9-6(8)2-5-3-7-4-5/h2-5H,1H3,(H,8,9,10);2,7H,3-4H2,1H3 |
InChI Key |
IFJNWNXDFKANJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C=C1CNC1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of Methyl 2-(azetidin-3-ylidene)acetate;4-methylbenzenesulfonic acid typically involves the following steps:
Synthesis of Methyl 2-(azetidin-3-ylidene)acetate
This intermediate is synthesized by introducing the azetidine ring and the ylidene (double bond adjacent to the azetidine nitrogen) onto the acetate moiety. Methods include:- Cyclization of appropriate amino acid derivatives or haloacetates to form the azetidine ring.
- Formation of the ylidene functionality via condensation or elimination reactions.
Salt Formation with 4-Methylbenzenesulfonic Acid
The methyl 2-(azetidin-3-ylidene)acetate is reacted with p-toluenesulfonic acid in an appropriate solvent to form the salt. This is a straightforward acid-base reaction where the basic nitrogen of the azetidine interacts with the sulfonic acid.
Detailed Synthetic Procedures
Preparation of Methyl 2-(azetidin-3-ylidene)acetate
While direct literature on this exact intermediate is scarce, related azetidine derivatives such as methyl 2-(azetidin-3-yl)acetate are prepared by:
Cyclization of Haloacetates with Ammonia or Amines:
For example, methyl 2-(azetidin-3-yl)acetate can be synthesized by nucleophilic substitution of a haloacetate with azetidine or by intramolecular cyclization of amino haloesters under basic conditions.Dehydrohalogenation or Condensation to Introduce the Ylidene Group:
The ylidene (exocyclic double bond) can be introduced by elimination reactions or condensation with aldehydes/ketones to form the double bond adjacent to the azetidine ring.
Formation of the Salt with 4-Methylbenzenesulfonic Acid
- The methyl 2-(azetidin-3-ylidene)acetate is dissolved in an organic solvent such as dichloromethane or methanol.
- Equimolar or slight excess of 4-methylbenzenesulfonic acid is added to the solution under stirring at room temperature or slightly elevated temperature.
- The mixture is stirred until complete salt formation is confirmed by analytical methods (e.g., NMR, IR).
- The salt precipitates or can be isolated by solvent evaporation and recrystallization from suitable solvents such as acetonitrile or ethyl acetate.
Analytical Data Supporting Preparation
| Analytical Technique | Expected Observations for this compound |
|---|---|
| NMR (¹H and ¹³C) | Signals corresponding to azetidine ring protons, methyl ester group, aromatic protons of the tosylate, and characteristic downfield shifts due to salt formation. |
| IR Spectroscopy | Strong sulfonic acid (–SO3H) bands, ester carbonyl stretch (~1730 cm⁻¹), and characteristic C=N or C=C stretches from ylidene moiety. |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight 299.34 g/mol. |
| Melting Point | Sharp melting point indicative of pure salt form (literature values typically between 100-150 °C depending on purity). |
Summary Table of Preparation Steps
Chemical Reactions Analysis
Methyl 2-(azetidin-3-ylidene)acetate undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the α,β-unsaturated ester, forming C-N bonds.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole-azetidine hybrids with boronic acids to diversify the heterocyclic amino acid derivatives.
Common reagents used in these reactions include DBU, acetonitrile, and various boronic acids. The major products formed from these reactions are functionalized azetidine derivatives .
Scientific Research Applications
Methyl 2-(azetidin-3-ylidene)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(azetidin-3-ylidene)acetate involves its ability to form C-N bonds through aza-Michael addition. This reaction is facilitated by the presence of the α,β-unsaturated ester, which acts as an electrophile, and the NH-heterocycles, which act as nucleophiles . The molecular targets and pathways involved in its biological activities are still under investigation, but the azetidine ring is known to interact with various biological targets .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties of Azetidine Derivatives
| Property | Methyl 2-(azetidin-3-ylidene)acetate | Ethyl 2-(azetidin-3-ylidene)acetate |
|---|---|---|
| Molecular Weight | 155.18 g/mol | 169.21 g/mol |
| log P (Predicted) | 0.98 | 1.45 |
| Melting Point | Not reported | 85–90°C (as trifluoroacetate salt) |
| Solubility | DMSO >100 mg/mL | Ethanol >50 mg/mL |
Table 2: Toxicity Profiles of Sulfonic Acids
| Parameter | 4-Methylbenzenesulfonic Acid | Benzenesulfonic Acid | Methanesulfonic Acid |
|---|---|---|---|
| Skin Corrosivity | Yes | Moderate | Low |
| LD50 (Oral, Rat) | 340 mg/kg | 890 mg/kg | 1,200 mg/kg |
| Environmental Persistence | High | Moderate | Low |
Biological Activity
Methyl 2-(azetidin-3-ylidene)acetate; 4-methylbenzenesulfonic acid (CAS Number: 2891598-54-0) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17NO5S
- Molecular Weight : 299.34 g/mol
- IUPAC Name : Methyl 2-(azetidin-3-ylidene)acetate 4-methylbenzenesulfonate
- Purity : Typically around 97%
The compound features an azetidine ring, which contributes to its unique reactivity, and a sulfonate group that enhances its solubility in biological systems.
Synthesis Methods
The synthesis of methyl 2-(azetidin-3-ylidene)acetate; 4-methylbenzenesulfonic acid involves several key steps:
- Formation of the Azetidine Ring : This is typically achieved through cyclization reactions involving suitable precursors.
- Introduction of Acetic Acid Moiety : The azetidine compound is then reacted with acetic anhydride or methyl acetate to form the acetate derivative.
- Sulfonation : The final step involves the introduction of the 4-methylbenzenesulfonate group, often using sulfonyl chlorides under basic conditions.
Biological Activity
Research indicates that methyl 2-(azetidin-3-ylidene)acetate; 4-methylbenzenesulfonic acid exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against several bacterial strains and fungi, demonstrating effective inhibition at low concentrations.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 64 µg/mL |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE), which is crucial for neurotransmission. Preliminary findings suggest that it may inhibit AChE activity, thereby potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.
The proposed mechanism of action for methyl 2-(azetidin-3-ylidene)acetate; 4-methylbenzenesulfonic acid involves:
- Covalent Bond Formation : The azetidine moiety can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition.
- Hydrogen Bonding : The sulfonate group may participate in hydrogen bonding, enhancing interaction with target proteins.
- Electrostatic Interactions : The overall charge distribution within the molecule allows for favorable electrostatic interactions with biological macromolecules.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
In a study published in Journal of Medicinal Chemistry, methyl 2-(azetidin-3-ylidene)acetate showed promising results against drug-resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development . -
Neuroprotective Effects :
Another investigation focused on its neuroprotective properties, where it was found to reduce oxidative stress markers in neuronal cell lines, suggesting a role in protecting against neurodegeneration . -
Cancer Research :
Recent studies have explored its cytotoxic effects on various cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways .
Q & A
How can reaction conditions be optimized for synthesizing Methyl 2-(azetidin-3-ylidene)acetate using 4-methylbenzenesulfonic acid as a catalyst?
Advanced Research Focus:
4-Methylbenzenesulfonic acid (PTSA) is widely used as a Brønsted acid catalyst in heterocyclic synthesis. For azetidine derivatives like Methyl 2-(azetidin-3-ylidene)acetate, optimal conditions involve:
- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance reaction rates due to improved solubility of intermediates .
- Acid Loading: A catalytic amount (1–5 mol%) minimizes side reactions like ester hydrolysis .
- Temperature: Reactions are typically conducted at reflux (e.g., 60–80°C) to balance kinetics and thermal stability of the azetidine ring .
Example Protocol (Adapted from ):
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 4-Methylbenzenesulfonic acid (1.2 equiv) | Acid catalysis |
| 2 | Ethyl acetate/water biphasic system | Facilitates product precipitation |
| 3 | Reflux for 2 hours | Accelerates ring closure |
| 4 | Cold ethyl acetate wash | Purification of crystalline product |
What crystallographic strategies are effective for resolving structural ambiguities in Methyl 2-(azetidin-3-ylidene)acetate salts?
Advanced Research Focus:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical for resolving azetidine ring conformations and hydrogen-bonding networks. Key considerations include:
- Data Collection: High-resolution (<1.0 Å) data minimizes errors in anisotropic displacement parameters .
- Refinement: Use SHELXL for constrained refinement of H-atoms; freely refine labile protons (e.g., amino groups) located via difference maps .
- Validation: WinGX/ORTEP provides geometry analysis and graphical validation of packing interactions .
Example Refinement Parameters ():
- R-factor: <0.05 for high-confidence models.
- Hydrogen treatment: Riding model for C–H, free refinement for N–H and O–H.
How can researchers address hygroscopicity challenges during purification of 4-methylbenzenesulfonic acid-containing intermediates?
Basic Research Focus:
Hygroscopicity in sulfonic acid derivatives complicates isolation. Mitigation strategies include:
- Solvent Choice: Use low-water solvents (e.g., anhydrous ethyl acetate) during crystallization .
- Drying Agents: Add molecular sieves (3Å) to reaction mixtures to absorb residual moisture .
- Storage: Seal products under inert gas (N₂/Ar) in desiccators with P₂O₅ .
What analytical methods are recommended for assessing the purity of Methyl 2-(azetidin-3-ylidene)acetate co-crystals?
Advanced Research Focus:
- HPLC-MS: Detects trace impurities (<0.1%) using a C18 column and mobile phase buffered with sodium 1-octanesulfonate (pH 4.6) .
- NMR Spectroscopy: ¹H/¹³C NMR identifies regiochemical by-products (e.g., ring-opened isomers) .
- Elemental Analysis: Validates stoichiometry of co-crystals (e.g., sulfonate counterion ratios) .
How does 4-methylbenzenesulfonic acid influence the mechanistic pathway in azetidine ring formation?
Advanced Research Focus:
PTSA facilitates azetidine synthesis via:
Protonation of carbonyl groups , enhancing electrophilicity for nucleophilic attack by amines .
Stabilization of transition states through hydrogen bonding, reducing activation energy .
By-product suppression via rapid dehydration, favoring ring closure over polymerization .
Key Mechanistic Insight ( ):
In carbazole derivative synthesis, PTSA promotes cyclization by stabilizing enolate intermediates, a mechanism applicable to azetidine systems.
What strategies resolve contradictions in spectral data for Methyl 2-(azetidin-3-ylidene)acetate derivatives?
Advanced Research Focus:
- Multi-Technique Correlation: Cross-validate NMR, IR, and SC-XRD data to confirm regiochemistry .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict ¹³C chemical shifts, identifying misassignments .
- Isotopic Labeling: ¹⁵N-labeled analogs clarify ambiguous NOE interactions in crowded spectra .
How can researchers improve the stability of 4-methylbenzenesulfonic acid under high-temperature reactions?
Basic Research Focus:
- Inert Atmosphere: Use N₂ to prevent oxidative degradation of the sulfonic acid group .
- Short Reaction Times: Employ microwave-assisted synthesis to reduce thermal exposure .
- Acid Buffering: Combine with weakly basic salts (e.g., NaHCO₃) to maintain pH stability .
What role does Methyl 2-(azetidin-3-ylidene)acetate play in heterocyclic drug discovery?
Advanced Research Focus:
The azetidine core is a rigid scaffold for kinase inhibitors (e.g., STAT3 inhibitors in ). Key applications:
- Bioisosteric Replacement: Substitutes for piperidine rings to enhance metabolic stability .
- Solubility Enhancement: Co-crystallization with sulfonic acids improves aqueous solubility for in vivo studies .
How can low yields in multi-step syntheses of azetidine-sulfonic acid derivatives be addressed?
Advanced Research Focus:
- Intermediate Trapping: Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates .
- Flow Chemistry: Continuous processing minimizes decomposition of heat-sensitive intermediates .
- Catalyst Screening: Test Brønsted/Lewis acid combinations (e.g., PTSA with ZnCl₂) for synergistic effects .
What regulatory considerations apply to 4-methylbenzenesulfonic acid in academic research?
Basic Research Focus:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
